Cas no 850905-78-1 (5-(4-chlorophenyl)methoxy-2-(4-fluorophenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one)

5-(4-chlorophenyl)methoxy-2-(4-fluorophenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one 化学的及び物理的性質
名前と識別子
-
- 5-(4-chlorophenyl)methoxy-2-(4-fluorophenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one
- 5-((4-chlorobenzyl)oxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one
- 5-[(4-chlorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one
- 5-[(4-chlorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one
- AKOS024583163
- 850905-78-1
- F0556-0298
- 1(2H)-Isoquinolinone, 5-[(4-chlorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydro-
-
- インチ: 1S/C23H19ClFNO2/c24-18-8-4-17(5-9-18)15-28-22-3-1-2-21-20(22)12-13-26(23(21)27)14-16-6-10-19(25)11-7-16/h1-11H,12-15H2
- InChIKey: DBOSYUMBUYEAFE-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C(OCC3=CC=C(Cl)C=C3)=CC=C2)CCN1CC1=CC=C(F)C=C1
計算された属性
- せいみつぶんしりょう: 395.1088347g/mol
- どういたいしつりょう: 395.1088347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 517
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 5.1
じっけんとくせい
- 密度みつど: 1.306±0.06 g/cm3(Predicted)
- ふってん: 581.5±50.0 °C(Predicted)
- 酸性度係数(pKa): -1.91±0.20(Predicted)
5-(4-chlorophenyl)methoxy-2-(4-fluorophenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0556-0298-1mg |
5-[(4-chlorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one |
850905-78-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0556-0298-2μmol |
5-[(4-chlorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one |
850905-78-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0556-0298-5mg |
5-[(4-chlorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one |
850905-78-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0556-0298-10mg |
5-[(4-chlorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one |
850905-78-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0556-0298-10μmol |
5-[(4-chlorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one |
850905-78-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0556-0298-75mg |
5-[(4-chlorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one |
850905-78-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0556-0298-20mg |
5-[(4-chlorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one |
850905-78-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0556-0298-100mg |
5-[(4-chlorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one |
850905-78-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0556-0298-40mg |
5-[(4-chlorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one |
850905-78-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0556-0298-5μmol |
5-[(4-chlorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one |
850905-78-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
5-(4-chlorophenyl)methoxy-2-(4-fluorophenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one 関連文献
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
5-(4-chlorophenyl)methoxy-2-(4-fluorophenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-oneに関する追加情報
Introduction to 5-(4-chlorophenyl)methoxy-2-(4-fluorophenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS No. 850905-78-1)
5-(4-chlorophenyl)methoxy-2-(4-fluorophenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a structurally complex organic molecule belonging to the tetrahydroisoquinoline class, which has garnered significant attention in the field of pharmaceutical chemistry due to its potential biological activities. This compound, identified by its CAS number 850905-78-1, represents a promising scaffold for the development of novel therapeutic agents. The unique arrangement of functional groups, including a 4-chlorophenyl moiety and a 4-fluorophenylmethyl substituent, contributes to its distinctive chemical properties and biological interactions.
The tetrahydroisoquinoline core is a well-documented pharmacophore in medicinal chemistry, known for its role in various bioactive molecules. Compounds within this class have demonstrated efficacy in multiple therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and cancer. The presence of both electron-withdrawing and electron-donating groups in 5-(4-chlorophenyl)methoxy-2-(4-fluorophenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one enhances its binding affinity to target proteins and enzymes, making it a valuable candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies indicate that the 5-(4-chlorophenyl)methoxy group interacts favorably with hydrophobic pockets of target proteins, while the 2-(4-fluorophenyl)methyl moiety engages in critical hydrogen bonding interactions. These insights have guided the optimization of analogs to improve potency and selectivity.
One of the most compelling aspects of this compound is its potential role as a kinase inhibitor. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Preclinical studies have shown that derivatives of tetrahydroisoquinolines can modulate kinase activity by competing with ATP for binding sites. The structural features of 5-(4-chlorophenyl)methoxy-2-(4-fluorophenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one make it an ideal candidate for further exploration in this context.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 4-chlorophenyl and 4-fluorophenyl groups necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in green chemistry have also influenced synthetic strategies, leading to more sustainable methods that minimize waste and hazardous byproducts.
In vitro studies have begun to unravel the pharmacological profile of 5-(4-chlorophenyl)methoxy-2-(4-fluorophenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one. Initial results suggest that it exhibits moderate affinity for certain kinases while demonstrating selectivity over others. This balance is crucial for minimizing side effects in potential therapeutic applications. Additionally, the compound has shown promising activity against cellular models of cancer proliferation.
The impact of fluorine substitution on biological activity is another area of active research. The presence of a fluorine atom at the para position of the phenyl ring enhances metabolic stability and binding affinity in many drug candidates. This feature has been exploited in the development of numerous FDA-approved drugs. In the case of 5-(4-chlorophenyl)methoxy-2-(4-fluorophenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one, the fluorine atom likely contributes to its observed efficacy by stabilizing key interactions with biological targets.
Future directions for research on this compound include exploring its mechanism of action in greater detail. Understanding how it interacts with downstream signaling pathways could provide insights into its therapeutic potential and help identify new applications. Additionally, structure-based drug design approaches can be employed to modify specific regions of the molecule for improved efficacy or reduced toxicity.
The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for novel bioactive compounds like 5-(4-chlorophenyl)methoxy-2-(4-fluorophenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one. By rapidly testing large libraries of compounds against various biological targets, researchers can identify promising candidates for further optimization. This approach has been instrumental in advancing drug discovery pipelines across multiple therapeutic areas.
Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating basic research into clinical applications. The development of novel therapeutics often requires interdisciplinary expertise spanning synthetic chemistry, pharmacology, biotechnology, and clinical sciences. The study of compounds such as 5-(4-chlorophenyl)methoxy-2-(4-fluorophenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one exemplifies how such collaborations can drive innovation in drug discovery.
The regulatory landscape also plays a critical role in advancing new drugs from bench to market. Compliance with guidelines set forth by agencies such as the FDA and EMA ensures that safety and efficacy are rigorously evaluated before compounds reach patients. As research on this molecule progresses through preclinical stages into clinical trials, regulatory considerations will guide subsequent development efforts.
In conclusion,5-(4-chlorophenyl)methoxy-2-(4-fluorophenyl)methyl-1,2,3,4-tetrahydroisoquinolin-l-one (CAS No. 850905- 78- l) represents a structurally intriguing compound with significant potential for therapeutic applications. Its unique chemical features, including the presence of both chloro-and fluoro-substituted phenyl rings, contribute to its distinctive biological interactions. Further research is warranted to fully elucidate its pharmacological profile, mechanism of action, and clinical potential. The continued exploration of this scaffold could lead to novel treatments for various diseases, underscoring its importance as an area of focus within pharmaceutical chemistry.
850905-78-1 (5-(4-chlorophenyl)methoxy-2-(4-fluorophenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one) 関連製品
- 2862784-20-9((2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one)
- 708253-40-1(1-3-(trifluoromethyl)phenylbutan-1-amine)
- 946237-09-8(2-methylpropyl N-{4-(ethylcarbamoyl)methyl-1,3-thiazol-2-yl}carbamate)
- 777908-48-2(6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid)
- 941900-43-2(5-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-methoxybenzene-1-sulfonamide)
- 2877710-59-1(N-({4-fluoro-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methyl)acetamide)
- 2185980-72-5(1,3,4,5-Tetrahydro-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one)
- 421589-76-6(N-benzyl-3-(3-bromophenyl)methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide)
- 1394953-56-0(5-nitropyridine-2,3-diol)
- 1803857-80-8(4-Amino-3-methylphenylhydrazine)




